
1-Butoxy-3-methoxypropan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-3-methoxypropan-2-OL is an organic compound with the molecular formula C₈H₁₈O₃ and a molecular weight of 162.227 g/mol . It is a colorless liquid with a density of 0.947 g/cm³ and a boiling point of 229.9°C at 760 mmHg . This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
1-Butoxy-3-methoxypropan-2-OL can be synthesized through several methods. One common synthetic route involves the reaction of butyl glycidyl ether with methanol in the presence of sodium methylate as a catalyst . The reaction conditions typically include a controlled temperature and pressure to ensure optimal yield and purity of the product.
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high efficiency and cost-effectiveness. The use of advanced catalysts and optimized reaction parameters can further enhance the production process.
Chemical Reactions Analysis
1-Butoxy-3-methoxypropan-2-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
Oxidation: When subjected to oxidation, this compound can form corresponding aldehydes or carboxylic acids depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: Substitution reactions may involve the replacement of the butoxy or methoxy groups with other functional groups, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butoxy-3-methoxypropan-2-OL has a wide range of applications in scientific research and industry:
Biology: The compound’s properties make it suitable for use in biological assays and experiments, particularly in studies involving cell membranes and lipid interactions.
Medicine: Research has explored its potential as a pharmaceutical intermediate, contributing to the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Butoxy-3-methoxypropan-2-OL involves its interaction with various molecular targets and pathways. In corrosion inhibition, for example, the compound adsorbs onto metal surfaces, forming a protective film that prevents oxidation and degradation . This protective layer acts as a barrier, reducing the rate of corrosion and extending the lifespan of the metal.
Comparison with Similar Compounds
1-Butoxy-3-methoxypropan-2-OL can be compared with other similar compounds, such as:
1-Methoxy-2-propanol:
1-(2-butoxy-1-methylethoxy)propan-2-ol: This compound shares similar solvent properties and is used in various industrial applications.
The uniqueness of this compound lies in its specific combination of butoxy and methoxy groups, which confer distinct chemical and physical properties that are advantageous in certain applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable substance for various scientific and industrial processes.
Properties
CAS No. |
13021-51-7 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-butoxy-3-methoxypropan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-3-4-5-11-7-8(9)6-10-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
PDOHSQUJDZJZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



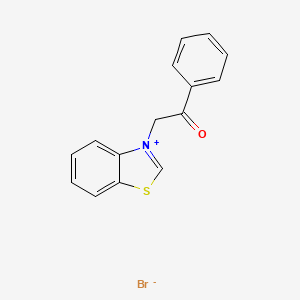
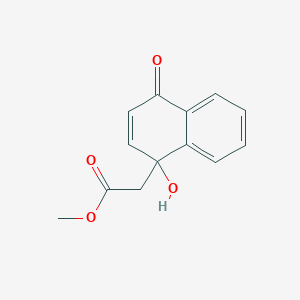

![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)
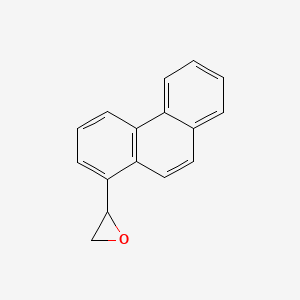
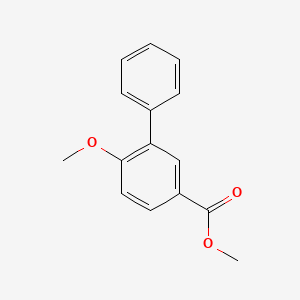
![2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide](/img/structure/B13991516.png)
![2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13991544.png)

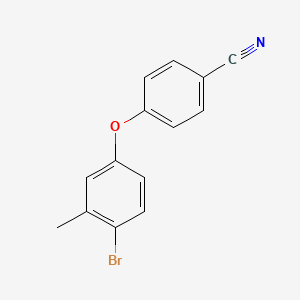

![6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine](/img/structure/B13991551.png)
![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)
